molecular formula C12H11NS B14519411 N-Methylnaphthalene-1-carbothioamide CAS No. 62659-24-9

N-Methylnaphthalene-1-carbothioamide

Cat. No.: B14519411
CAS No.: 62659-24-9
M. Wt: 201.29 g/mol
InChI Key: PYILLLQBUPPXDX-UHFFFAOYSA-N
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Description

N-Methylnaphthalene-1-carbothioamide is an organosulfur compound with the molecular formula C12H11NS It is a derivative of naphthalene, where a methyl group and a carbothioamide group are attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylnaphthalene-1-carbothioamide typically involves the reaction of naphthalene-1-carbothioamide with methylating agents. One common method is the reaction of naphthalene-1-carbothioamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methylnaphthalene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

N-Methylnaphthalene-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Methylnaphthalene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carbothioamide: The parent compound without the methyl group.

    Naphthalene-1,4-dithiocarboxamide: A derivative with two carbothioamide groups.

    N-Methylpiperidine-1-carbothioamide: A structurally related compound with a piperidine ring.

Uniqueness

N-Methylnaphthalene-1-carbothioamide is unique due to the presence of both a methyl group and a carbothioamide group on the naphthalene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

62659-24-9

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

N-methylnaphthalene-1-carbothioamide

InChI

InChI=1S/C12H11NS/c1-13-12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)

InChI Key

PYILLLQBUPPXDX-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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